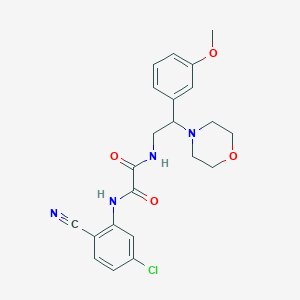
N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
Übersicht
Beschreibung
N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the oxalamide family, which has been reported to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide A is not fully understood. However, it has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of various genes involved in inflammation, immune response, and cell survival. N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide A has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide A has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide A has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, suggesting its potential as an antioxidant. In addition, N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide A has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide A is its potential as a therapeutic agent for the treatment of various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor effects in preclinical studies. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide A. However, one of the limitations of N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide A is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide A. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, rheumatoid arthritis, and neurodegenerative diseases. Another direction is the optimization of its synthesis method to improve its purity and yield. Furthermore, the elucidation of its exact mechanism of action and the identification of its molecular targets may provide insights into its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide A has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, analgesic, and antitumor effects in preclinical studies. N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide A has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, rheumatoid arthritis, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-30-18-4-2-3-15(11-18)20(27-7-9-31-10-8-27)14-25-21(28)22(29)26-19-12-17(23)6-5-16(19)13-24/h2-6,11-12,20H,7-10,14H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPIWWMJWODZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3413089.png)
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3413098.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B3413101.png)
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413107.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B3413118.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B3413122.png)
![N-(2-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413123.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3413132.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(3-chlorobenzyl)pyridazin-3(2H)-one](/img/structure/B3413139.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B3413145.png)
![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3413160.png)
